2-(3-Ethylureido)-6-methylpyridine

Description

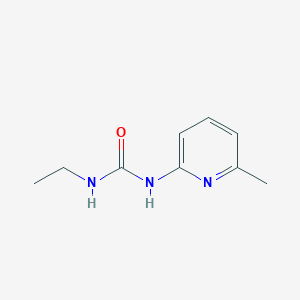

2-(3-Ethylureido)-6-methylpyridine is a pyridine-derived compound synthesized via coupling 6-methylpyridin-2-amine with ethyl isocyanate, forming a urea linkage at the 2-position of the pyridine ring .

Properties

CAS No. |

141766-10-1 |

|---|---|

Molecular Formula |

C9H13N3O |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

1-ethyl-3-(6-methylpyridin-2-yl)urea |

InChI |

InChI=1S/C9H13N3O/c1-3-10-9(13)12-8-6-4-5-7(2)11-8/h4-6H,3H2,1-2H3,(H2,10,11,12,13) |

InChI Key |

HYZAWROTMYAUAQ-UHFFFAOYSA-N |

SMILES |

CCNC(=O)NC1=CC=CC(=N1)C |

Canonical SMILES |

CCNC(=O)NC1=CC=CC(=N1)C |

Other CAS No. |

141766-10-1 |

Synonyms |

2-(3-ethylureido)-6-methylpyridine UDP 4 UDP-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Mechanistic Insights :

- In MEL cells, 2-(3-Ethylureido)-6-methylpyridine promotes terminal erythroid differentiation, achieving 95% hemoglobin-positive cells at concentrations as low as 0.075–0.5 mM, which is 50–70 times more potent than hexamethylene bisacetamide, a conventional inducer .

- In neural differentiation studies using SCAP cells, it upregulates adrenergic markers (tyrosine hydroxylase, TH) and glial fibrillary acidic protein (GFAP), distinguishing it from all-trans-retinoic acid, which induces GABAergic markers (vesicular GABA transporter, SLC32A1) .

- Synergy with recombinant human erythropoietin-alpha (rhEPO-α) enhances its neurogenic capacity, sustaining differentiation for over three weeks .

Comparison with Similar Compounds

Structural Analogs: Ureido Pyridine Derivatives

A series of ureido pyridine derivatives (UDPs) were developed to optimize differentiation-inducing activity. Key structural analogs include:

Structural-Activity Relationships :

- The ethylureido group at position 2 is critical for differentiation activity.

- Additional substituents (e.g., methyl at position 6 or bis-ureido groups) enhance potency or specificity. For example, 2,6-bis-(3-ethylureido)-pyridine exhibits superior activity in MEL cells .

Functional Analogs: Differentiation-Inducing Agents

All-Trans-Retinoic Acid (ATRA)

- Mechanism: Retinoid receptor agonist promoting neural and myeloid differentiation.

Hexamethylene Bisacetamide (HMBA)

2-(3-Methoxyphenylethynyl)-6-methylpyridine (M-MPEP)

- Mechanism : mGluR5 antagonist with distinct pyridine backbone.

- Comparison: M-MPEP’s methoxyphenylethynyl group targets glutamate receptors, unlike this compound’s ureido moiety . Synthesized via Sonogashira coupling, M-MPEP lacks differentiation-inducing properties, serving primarily as a receptor antagonist .

Cell-Type Specificity and Synergistic Effects

- Neural vs. Myoid Differentiation : In RD/TE-671 cells, this compound induces neuronal markers (neurofilaments, NeuN), whereas RD cells differentiate into myoid cells, highlighting its cell-type-dependent effects .

- Synergy with rhEPO-α : Unique to this compound, this combination enhances neural marker expression and prolongs differentiation, a feature absent in ATRA or HMBA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.